Product packaging for 1-Bromo-4-ditert-butoxyphosphorylbenzene(Cat. No.:)

1-Bromo-4-ditert-butoxyphosphorylbenzene

Cat. No.: B8058449
M. Wt: 349.20 g/mol
InChI Key: SEDYQUWBQSLYPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-ditert-butoxyphosphorylbenzene is a specialized bifunctional small molecule of high value to medicinal and synthetic chemistry research. Its structure incorporates both a bromoaryl group and a phospho-ester moiety, making it a versatile building block for the synthesis of more complex molecules. This compound is hypothesized to be particularly useful in cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, where the bromine atom serves as an excellent leaving group. The ditert-butoxyphosphoryl group can function as a key intermediate in the development of nucleotide analogs, phosphonate-based prodrugs, or functional materials. Researchers exploring the structure-activity relationships (SAR) of bioactive molecules may find this compound invaluable for introducing a phosphoryl group into a specific aromatic position. As a reagent, it enables the study of metabolic pathways and the mechanism of action of phosphorus-containing compounds. This product is intended for research use only and is not for diagnostic or therapeutic use. Ensure all handling and synthesis procedures are conducted by qualified professionals in accordance with all applicable laboratory safety standards.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22BrO3P B8058449 1-Bromo-4-ditert-butoxyphosphorylbenzene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[bis[(2-methylpropan-2-yl)oxy]phosphoryl]-4-bromobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrO3P/c1-13(2,3)17-19(16,18-14(4,5)6)12-9-7-11(15)8-10-12/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDYQUWBQSLYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OP(=O)(C1=CC=C(C=C1)Br)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromo 4 Ditert Butoxyphosphorylbenzene

Direct Construction of the 1-Bromo-4-ditert-butoxyphosphorylbenzene Scaffold

Direct construction methods involve the stepwise assembly of the target molecule by forming either the C-Br bond on a phosphonate (B1237965) precursor or the C-P bond on a brominated aromatic ring.

The synthesis of this compound via direct halogenation requires the regioselective bromination of a di-tert-butyl phenylphosphonate (B1237145) precursor. The di-tert-butoxyphosphoryl group is an electron-withdrawing substituent, which deactivates the aromatic ring and directs incoming electrophiles to the meta-position. Therefore, achieving para-bromination is a significant challenge that necessitates specialized reagents. Mild brominating agents such as tetrabutylammonium (B224687) tribromide (TBATB) have emerged as powerful tools for achieving high regioselectivity in various reactions. nih.gov TBATB offers advantages like enhanced safety, ease of handling, and a reduced environmental footprint compared to molecular bromine. nih.gov Its mechanism often involves a slow release of bromine, which can enable selective electrophilic substitution on complex scaffolds. nih.gov This approach represents a potential strategy for the controlled para-bromination of an aryl phosphonate precursor.

A more conventional and highly effective strategy for synthesizing this compound is the phosphorylation of a brominated aromatic substrate. This approach leverages readily available starting materials like 1,4-dibromobenzene (B42075). The core of this method is the formation of the C–P bond, for which transition-metal-catalyzed cross-coupling reactions are particularly well-suited. The Hirao reaction, which involves the palladium-catalyzed coupling of aryl halides with dialkyl phosphites, stands out as a key protocol. nih.govnih.govwikipedia.org In a typical procedure, 1,4-dibromobenzene is reacted with di-tert-butyl phosphite (B83602). sigmaaldrich.com The reaction is mediated by a palladium catalyst in the presence of a base, leading to the selective substitution of one of the bromine atoms with the di-tert-butoxyphosphoryl group.

The tert-butoxy (B1229062) groups on the phosphorus atom serve as protecting groups, which are integral to the synthesis and subsequent transformations of the target compound.

Incorporation of Tert-Butoxy Groups : The di-tert-butoxyphosphoryl moiety is most commonly introduced using di-tert-butyl phosphite as the phosphorus source in C-P coupling reactions. nih.govsigmaaldrich.com This H-phosphonate reagent exists in equilibrium with its trivalent P(III) tautomer, the species that actively participates in the catalytic cycles of reactions like the Hirao coupling. wikipedia.org The steric bulk of the tert-butyl groups lends stability to the phosphonate ester and facilitates its handling.

Deprotection of Tert-Butoxy Groups : The removal of the tert-butyl groups to unmask the phosphonic acid is a critical step for many applications. This transformation is typically accomplished via acid-catalyzed hydrolysis, which proceeds through the formation of a stable tert-butyl cation, releasing isobutylene. mit.edu While strong acids are effective, milder and more selective conditions are often required to avoid decomposition of sensitive substrates. For instance, aqueous phosphoric acid (85 wt%) has been shown to be an effective and environmentally friendly reagent for cleaving tert-butyl esters and ethers with high selectivity. nih.gov Alternatively, Lewis acids such as zinc bromide (ZnBr₂) in an appropriate solvent like dichloromethane (B109758) can be used for the mild deprotection of tert-butyl groups. researchgate.netfishersci.co.uk

Advanced Catalytic Approaches in Aryl Phosphonate Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The formation of the C-P bond in this compound is no exception, with several advanced catalytic systems being developed.

The formation of C-P bonds through cross-coupling reactions is a cornerstone of organophosphorus chemistry. Both palladium and nickel catalysts have been extensively used to couple aryl halides with phosphorus nucleophiles.

The Hirao reaction , first reported in the early 1980s, is a palladium-catalyzed cross-coupling between aryl halides and dialkyl phosphites. nih.govwikipedia.org Significant advancements have since expanded its scope and efficiency. Initial conditions often required high catalyst loadings (e.g., 5 mol% Pd(PPh₃)₄), but modern systems utilize catalyst precursors like Pd(OAc)₂ with specialized ligands, such as 1,1′-bis(diphenylphosphino)ferrocene (dppf), to improve yields and reduce catalyst loading to as low as 1 mol%. nih.gov These modified conditions have also expanded the substrate scope to include less reactive aryl chlorides. nih.govresearchgate.net

Nickel-catalyzed systems provide a cost-effective alternative to palladium for C-P bond formation. nih.gov Nickel salts, such as NiBr₂, can effectively catalyze the cross-coupling of aryl halides, including bromides and chlorides, with triphenylphosphine (B44618) or dialkyl phosphites. researchgate.net An electrochemical approach using a simple undivided cell with carbon electrodes has been developed for the nickel-catalyzed reaction between aryl bromides and dialkyl phosphites at room temperature. organic-chemistry.org

Below is a table summarizing various transition-metal-catalyzed systems applicable to the synthesis of aryl phosphonates.

Catalyst SystemAryl SubstratePhosphorus ReagentTypical ConditionsKey FeaturesReference
Pd(OAc)₂ / dppfAryl Bromide/ChlorideDiisopropyl phosphiteBase (e.g., Et₃N), Solvent (CH₃CN or DMF), HeatImproved efficiency over original Hirao conditions; lower Pd loading (1 mol%); couples aryl chlorides. nih.govresearchgate.net
Pd(PPh₃)₄Aryl Bromide/IodideDialkyl phosphiteBase (Et₃N), Neat or Solvent (Toluene), HeatThe original Hirao protocol; often requires higher catalyst loading (≥3 mol%). nih.govwikipedia.org
NiBr₂Aryl Iodide/Bromide/ChlorideTriphenylphosphineSolvent (Ethylene Glycol), HeatCost-effective Ni catalyst; broad functional group tolerance (alcohols, amides, ketones). researchgate.net
Ni-Catalyzed Electro-chemicalAryl BromideDialkyl phosphiteUndivided cell, Carbon electrodes, Room TemperatureMild, room temperature reaction driven by electrochemistry. organic-chemistry.org
Pd₂(dba)₃ / XantphosAryl IodideSecondary Phosphine (B1218219) OxidesBase (e.g., i-Pr₂NEt), Low catalyst loadingEfficient for coupling with secondary phosphine oxides; applicable to phosphonate synthesis. organic-chemistry.org

In the quest for greener and milder synthetic methods, photoredox and electrochemical catalysis have emerged as powerful alternatives to traditional transition-metal-catalyzed reactions. purdue.edupurdue.edu These techniques often operate at room temperature and can exhibit broad functional group compatibility. nih.gov

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive aryl radical intermediates from aryl halides. acs.org These radicals can then couple with phosphorus nucleophiles to form the desired C-P bond. nih.gov An efficient, transition-metal-free method employs the inexpensive organic dye 10H-phenothiazine (PTZ) as a photocatalyst. purdue.edunih.gov This system effectively couples aryl halides with trialkyl phosphites in aqueous solvent mixtures under atmospheric conditions, showcasing its environmental benefits. nih.gov The proposed mechanism involves the photoexcited catalyst reducing the aryl halide to generate an aryl radical, which then couples with the phosphite. nih.gov

Electrochemical synthesis offers another sustainable route for C-P bond formation by using electric current to drive the reaction. beilstein-journals.org This method can be applied to generate aryl radicals from various precursors, including aryl halides and organoboron reagents. organic-chemistry.orgnih.gov Anodic oxidation can be used to generate electrophilic intermediates that react with phosphorus nucleophiles. acs.org For example, the nickel-catalyzed electrochemical cross-coupling of aryl bromides with dialkyl phosphites proceeds under mild conditions using inexpensive carbon electrodes. organic-chemistry.org

The following table outlines representative examples of these modern synthetic methodologies.

MethodologyCatalyst/MediatorAryl PrecursorPhosphorus ReagentKey ConditionsAdvantagesReference
Photoredox Catalysis10H-Phenothiazine (PTZ)Aryl Halide (Br, I)Trialkyl phosphiteVisible Light, Aqueous Solvent, DBU (base)Transition-metal-free, mild conditions, operates in air, green solvent. nih.gov
Dichromatic Photoredox Catalysis9,10-Dicyanoanthracene (DCA)Heteroarene HalideTriethyl phosphiteWhite Light LEDs, DIPEA (sacrificial donor), AerobicActivates unreactive heteroarene halides under mild conditions. acs.org
Electrochemical SynthesisNickel CatalystAryl BromideDialkyl phosphiteConstant current, undivided cell, carbon electrodes, RTAvoids bulk chemical oxidants/reductants, mild conditions. organic-chemistry.org
Pulsed ElectrosynthesisNone (Direct Oxidation)Aryl Potassium TrifluoroborateNot specified for phosphonates directly, but general for C-P bondsPulsed potential, undivided cellGenerates aryl radicals from stable organoboron reagents; avoids electrode passivation. nih.gov

C-H Functionalization as an Entry to Substituted Aryl Phosphonates

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. illinois.edu For the synthesis of substituted aryl phosphonates like this compound, a C-H functionalization approach would ideally involve the direct phosphorylation of a C-H bond on bromobenzene (B47551).

While direct palladium-catalyzed C-H phosphorylation of arenes has been reported, a more general and highly regioselective strategy for a substrate like bromobenzene involves a two-step sequence: iridium-catalyzed C-H borylation followed by a subsequent conversion of the boronate ester to the phosphonate.

Iridium-Catalyzed C-H Borylation of Bromobenzene

Iridium-catalyzed C-H borylation has become a cornerstone of modern synthetic chemistry for the preparation of arylboronic esters. rsc.org This reaction is known for its high efficiency, broad substrate scope, and tolerance of various functional groups, including halogens. nih.gov The regioselectivity of this reaction is primarily governed by steric factors, favoring borylation at the least hindered C-H bond. nih.gov In the case of bromobenzene, the C-H bonds at the ortho, meta, and para positions are available for functionalization. Due to the steric bulk of the iridium catalyst and the borylating agent, the reaction typically proceeds with high selectivity for the para position.

A general scheme for the iridium-catalyzed C-H borylation of bromobenzene is presented below:

Table 1: Proposed Iridium-Catalyzed C-H Borylation of Bromobenzene

Reactants Catalyst System Product Key Features
Bromobenzene, Bis(pinacolato)diboron (B₂pin₂)[Ir(COD)OMe]₂ / 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy)2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneHigh para-selectivity due to steric hindrance. illinois.edunih.gov

The resulting (4-bromophenyl)boronic acid pinacol (B44631) ester is a stable intermediate that can be isolated and purified before the subsequent phosphorylation step.

Conversion of Arylboronic Ester to Arylphosphonate

The newly installed C-B bond can be converted to a C-P bond through various methods. One common approach is a copper-catalyzed cross-coupling reaction with a phosphorus nucleophile, such as di-tert-butyl phosphite. This transformation allows for the efficient formation of the desired arylphosphonate.

Table 2: Proposed Copper-Catalyzed Phosphorylation

Reactants Catalyst/Reagents Product Key Features
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Di-tert-butyl phosphiteCu(OAc)₂, PyridineThis compoundEfficient C-B to C-P bond conversion.

This two-step C-H functionalization strategy, involving borylation followed by phosphorylation, provides a viable and regioselective route to this compound, starting from readily available bromobenzene.

Green Chemistry Principles and Scalability in this compound Synthesis

The application of green chemistry principles and the assessment of scalability are crucial considerations in modern synthetic chemistry, aiming for more sustainable and efficient processes. rsc.org

Green Chemistry Considerations

The proposed C-H functionalization route offers several potential advantages from a green chemistry perspective when compared to traditional methods that might involve organolithium or Grignard reagents.

Atom Economy: C-H functionalization aims to improve atom economy by avoiding the use of stoichiometric organometallic reagents, which generate significant waste.

Reduced Synthetic Steps: While this is a two-step process, it avoids the pre-functionalization of the starting arene that is often required in classical cross-coupling reactions.

Catalyst Choice: The use of iridium and copper catalysts, while involving precious metals, allows for low catalyst loadings. Research into replacing these with more abundant and less toxic first-row transition metals is an active area of investigation. nih.gov

Solvent Selection: The choice of solvents in both the borylation and phosphorylation steps is critical. The use of greener solvents or even solvent-free conditions, where applicable, can significantly reduce the environmental impact of the synthesis. researchgate.net Microwave-assisted synthesis has also been explored as a green technique in phosphonate synthesis, often leading to shorter reaction times and reduced energy consumption. researchgate.netescholarship.org

Scalability

The scalability of a synthetic process is a key factor for its industrial application. The proposed C-H functionalization route presents both opportunities and challenges in terms of scalability.

Catalyst Cost and Availability: The high cost of iridium can be a significant barrier to large-scale production. Efficient catalyst recycling protocols would be necessary to improve the economic viability.

Process Safety: The C-H borylation step typically uses bis(pinacolato)diboron, which is a stable and relatively safe reagent. The subsequent copper-catalyzed phosphorylation also generally proceeds under manageable conditions.

Purification: The need for chromatographic purification after each step can be a bottleneck on a large scale. Developing reaction conditions that lead to high purity products that can be isolated by crystallization or extraction would be highly beneficial for scalability.

Reactivity and Mechanistic Investigations of 1 Bromo 4 Ditert Butoxyphosphorylbenzene

Cross-Coupling Reactions of the Aryl Bromide Moiety

The carbon-bromine bond in 1-Bromo-4-ditert-butoxyphosphorylbenzene is a prime site for palladium-catalyzed cross-coupling reactions. This reactivity allows for the construction of intricate molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Negishi, Stille)

The aryl bromide component of the molecule readily participates in a variety of palladium-catalyzed C-C bond-forming reactions, which are fundamental in modern organic synthesis. The ditert-butoxyphosphoryl group is generally stable under the conditions required for these transformations.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, to form biaryl compounds. organic-chemistry.orgyoutube.com The reaction is typically catalyzed by a palladium(0) complex with phosphine (B1218219) ligands and requires a base like potassium carbonate or sodium hydroxide. organic-chemistry.orgyoutube.com The reactivity of aryl bromides in Suzuki couplings is well-established, making this compound a suitable substrate for synthesizing phosphorylated biaryls. wuxiapptec.com The choice of ligand and base can be tuned to optimize yield and prevent side reactions. nih.gov

Sonogashira Coupling : To form C(sp²)-C(sp) bonds, the Sonogashira reaction couples the aryl bromide with a terminal alkyne. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base such as triethylamine. wikipedia.org The reaction proceeds under mild conditions, often at room temperature, and is tolerant of many functional groups. wikipedia.org This makes it a powerful method for introducing alkynyl moieties onto the phenylphosphoryl scaffold. Copper-free variants of the Sonogashira reaction have also been developed. wikipedia.org

Heck Reaction : The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. nih.gov This method is highly effective for the vinylation of aryl halides. For aryl bromides, catalyst systems such as Pd(dba)₂ combined with a phosphine-imidazolium salt ligand have been shown to be highly efficient for couplings with acrylates. acs.org The reaction conditions, including the choice of solvent and base, can influence the selectivity and yield of the products. acs.org

Negishi Coupling : This reaction involves the coupling of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. Aryl bromides are standard electrophilic partners in Negishi couplings, reacting with various organozinc compounds to form C-C bonds. acs.org The reaction offers a broad substrate scope and functional group tolerance.

Stille Reaction : The Stille reaction couples the aryl bromide with an organotin compound (organostannane) using a palladium catalyst. nih.gov The reaction is valued for its tolerance of a wide array of functional groups, and the organostannane reagents are stable to air and moisture. nih.govresearchgate.net Aryl bromides are common substrates, reacting efficiently to produce the desired coupled products. nih.gov

Table 1: Typical Conditions for C-C Cross-Coupling Reactions of Aryl Bromides

ReactionCoupling PartnerCatalyst SystemBaseSolvent
Suzuki-Miyaura Boronic Acid/EsterPd(0) complex (e.g., Pd(PPh₃)₄), Phosphine LigandK₂CO₃, NaOH, Cs₂CO₃Toluene, Dioxane, Water
Sonogashira Terminal AlkynePd(0) complex, Cu(I) salt (e.g., CuI)Amine (e.g., Et₃N, DiPEA)Toluene, DMF, THF
Heck AlkenePd(OAc)₂, Pd(dba)₂ with phosphine ligandsNa₂CO₃, Cs₂CO₃, Et₃NDMA, DMF, Acetonitrile (B52724)
Negishi Organozinc ReagentPd(0) or Ni(0) complex (e.g., Pd(PPh₃)₄)None (organozinc is the nucleophile)THF, Dioxane
Stille OrganostannanePd(0) complex (e.g., Pd(PPh₃)₄)None (organostannane is the nucleophile)THF, DMF, Toluene

Enantioselective Transformations Guided by Chiral Catalysis

The achiral nature of this compound allows it to be a substrate in asymmetric cross-coupling reactions where a chiral catalyst induces enantioselectivity. This is particularly relevant for synthesizing axially chiral biaryls or molecules with newly formed stereocenters.

Asymmetric Suzuki-Miyaura Coupling : Chiral ligands can be employed to control the stereochemistry in Suzuki-Miyaura reactions, leading to the formation of atropisomeric biaryls with high enantiomeric excess. For instance, palladium catalysts bearing chiral N-heterocyclic carbene (NHC) ligands or sulfonated SPhos ligands have been successfully used for the asymmetric coupling of aryl bromides to construct axially chiral biaryls. acs.orgacs.orgnih.gov These methods provide access to highly enantioenriched 2,2'-biphenols and other sterically hindered biaryls. acs.orgnih.gov

Asymmetric Heck Reaction : The intermolecular Heck reaction of aryl bromides with cyclic olefins can be rendered highly enantioselective by using palladium catalysts complexed with chiral ligands, such as bisphosphine oxides on a spiro backbone. organic-chemistry.orgnih.gov These reactions can generate valuable chiral products that are precursors to pharmaceuticals. organic-chemistry.org

Asymmetric Sonogashira Coupling : Enantioselectivity in Sonogashira couplings can also be achieved. The use of a chiral palladium catalyst, for example one prepared with a Taniaphos ligand, has enabled the asymmetric synthesis of planarly chiral paracyclophanes. rsc.org Furthermore, copper-catalyzed asymmetric Sonogashira-type couplings of racemic alkyl halides with terminal alkynes, using chiral P,N-ligands, have been developed to create chiral C(sp³)-C(sp) bonds. nih.govthieme-connect.com An intramolecular Heck/Sonogashira sequence has also been reported to create propargyl-substituted all-carbon quaternary stereocenters with high stereoselectivity. nih.gov

Heteroatom-Coupling Reactions (e.g., C-N, C-O, C-S)

Beyond C-C bonds, the aryl bromide moiety is an excellent electrophile for forming bonds with heteroatoms like nitrogen, oxygen, and sulfur, primarily through Buchwald-Hartwig-type reactions.

C-N Coupling (Buchwald-Hartwig Amination) : The palladium-catalyzed coupling of aryl halides with amines is a cornerstone for synthesizing aryl amines. libretexts.orgjk-sci.com The reaction of this compound with primary or secondary amines, catalyzed by a palladium complex with specialized phosphine ligands (e.g., BINAP, XANTPHOS) and a strong base (e.g., NaOt-Bu), would yield the corresponding N-aryl phosphonates. researchgate.netjk-sci.com The reactivity order for aryl halides in this reaction is generally Ar-Br > Ar-Cl > Ar-I. wuxiapptec.com

C-O Coupling (Buchwald-Hartwig Etherification) : Similar conditions to the amination reaction can be used to couple aryl halides with alcohols or phenols to produce aryl ethers. wikipedia.org This provides a milder alternative to classical methods like the Ullmann condensation. The reaction allows for the synthesis of diaryl ethers or alkyl aryl ethers from the parent aryl bromide.

C-S Coupling : Palladium catalysis is also effective for the formation of C-S bonds. Aryl bromides can be coupled with a wide variety of aliphatic and aromatic thiols to generate thioethers (sulfides). nih.govresearchgate.net Catalyst systems using bulky, electron-rich phosphine ligands such as CyPF-tBu or 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) have proven to be particularly general and efficient for these transformations. organic-chemistry.orgacs.org

Transformations Involving the Ditert-Butoxyphosphoryl Group

The ditert-butoxyphosphoryl group is not merely a spectator; it is a key functional handle that can be readily transformed into other valuable phosphorus-containing moieties. Its primary role is that of a protected phosphonic acid.

Selective Cleavage of Tert-Butoxy (B1229062) Protecting Groups to Phosphonic Acids

The di-tert-butyl ester of the phosphonic acid is a protecting group that can be selectively removed under acidic conditions to unmask the phosphonic acid. This transformation is a critical step in the synthesis of many target molecules.

The hydrolysis of dialkyl phosphonates is a common route to phosphonic acids. For di-tert-butyl esters, which are sensitive to acid, this cleavage is particularly facile. beilstein-journals.org Common methods include:

Strong Acid Hydrolysis : Treatment with strong acids such as concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA) at elevated temperatures effectively cleaves the tert-butyl groups to yield (4-bromophenyl)phosphonic acid. beilstein-journals.org

McKenna Procedure : A two-step method involving reaction with bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis or hydrolysis is a very effective and widely used procedure for dealkylating phosphonate (B1237965) esters, including tert-butyl esters. beilstein-journals.org

Table 2: Selected Methods for Deprotection of Di-tert-butyl Arylphosphonates

Reagent(s)ConditionsProduct
Concentrated HClRefluxArylphosphonic Acid
Trifluoroacetic Acid (TFA)Room Temp. or HeatArylphosphonic Acid
1. TMSBr; 2. MeOH/H₂ORoom Temp.Arylphosphonic Acid
ZnBr₂CH₂Cl₂Arylphosphonic Acid

Derivatization to Phosphine Oxides, Phosphine Ligands, and Other Organophosphorus Classes

Once deprotected to the phosphonic acid or derivatized from the phosphonate ester, the phosphorus center can be converted into other important organophosphorus functional groups, most notably phosphine oxides and phosphines, which are crucial as ligands in catalysis.

The synthetic pathway typically involves two key steps:

Conversion of the Phosphonate to a Tertiary Phosphine Oxide : A direct and reliable method involves the reaction of the di-tert-butyl phosphonate ester with stoichiometric amounts of an organometallic reagent, such as an alkyl or aryl Grignard reagent. acs.org This reaction forges a new P-C bond and directly yields a tertiary phosphine oxide. For example, reacting this compound with two equivalents of phenylmagnesium bromide would yield (4-bromophenyl)diphenylphosphine (B1581179) oxide.

Reduction of the Phosphine Oxide to a Phosphine : The tertiary phosphine oxide is a stable precursor to the corresponding phosphine. The P=O bond is strong, and its reduction requires potent reagents. researchgate.net Numerous methods exist, many of which can proceed with high stereoselectivity at the phosphorus center. rsc.org Common reducing agents include:

Silanes : Reagents like trichlorosilane (B8805176) (HSiCl₃) or tetramethyldisiloxane (TMDS) are widely used for this reduction, often with retention of configuration at the phosphorus atom. organic-chemistry.org

Boranes : Diborane and its complexes can also be used for the deoxygenation of phosphine oxides. researchgate.net

Other Reagents : A variety of other systems, including LiAlH₄, phosphites in the presence of iodine, or activation with oxalyl chloride followed by reduction with hexachlorodisilane, have been developed. acs.orgorganic-chemistry.orgchemistryviews.orgnih.gov

This sequence of reactions transforms the initial building block, this compound, into valuable phosphine ligands that still retain the aryl bromide handle for further synthetic diversification, or into biaryl phosphines if a cross-coupling reaction was performed first.

Radical and Electron Transfer Processes in this compound Reactivity

The reactivity of this compound can be influenced by radical and electron transfer processes, particularly under specific reaction conditions such as electrochemical reduction or photochemical initiation. While direct studies on this specific molecule are not extensively documented, analogies can be drawn from the behavior of structurally similar aryl bromides.

Electrochemical studies on related compounds, such as 1-bromo-4-nitrobenzene, have shown that the reduction can proceed via an EC (electrochemical-chemical) type mechanism. rsc.orgmanchester.ac.uk In such a process, the initial step is a one-electron reduction of the aryl bromide to form a radical anion. This intermediate is highly reactive and can undergo further chemical transformations. For this compound, a similar single-electron transfer (SET) could initiate the cleavage of the carbon-bromine bond, generating an aryl radical. This aryl radical is a key intermediate that can participate in various subsequent reactions.

Furthermore, radical cyclization reactions can be initiated from aryl halides. nih.govresearchgate.netresearchgate.net Although this compound itself does not possess a tethered alkene or alkyne for intramolecular cyclization, it can act as a precursor for generating an aryl radical that could participate in intermolecular radical additions or be trapped by other radical species. The formation of the aryl radical can be achieved through the homolytic cleavage of the C-Br bond, often facilitated by radical initiators or photolysis.

The following table outlines potential radical-generating conditions applicable to aryl bromides, which could be extrapolated to this compound.

MethodDescriptionPotential Outcome for this compound
Electrochemical Reduction Application of a negative potential to facilitate electron transfer to the molecule.Formation of a radical anion, leading to C-Br bond cleavage and generation of a 4-(ditert-butoxyphosphoryl)phenyl radical.
Photochemical Initiation Use of UV or visible light, sometimes with a photosensitizer, to induce homolytic bond cleavage.Direct photolysis or photosensitized cleavage of the C-Br bond to form an aryl radical.
Radical Initiators Use of reagents like AIBN (azobisisobutyronitrile) or benzoyl peroxide at elevated temperatures.Abstraction of the bromine atom or initiation of a radical chain reaction involving the aryl bromide.

Detailed Mechanistic Studies of Reaction Pathways and Intermediates

The most extensively studied reaction pathway for aryl bromides like this compound is the palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, in particular, is a powerful method for forming carbon-carbon bonds. The generally accepted catalytic cycle for this reaction provides a detailed look at the intermediates and elementary steps involved. colab.wsnih.govresearchgate.net

The catalytic cycle typically involves three key steps:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This step involves the cleavage of the C-Br bond and the formation of a new palladium(II) intermediate. The reactivity in this step is influenced by the nature of the halogen, with the C-Br bond being more reactive than a C-Cl bond. nih.gov

Transmetalation: In this step, the organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the organoboron species.

Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond in the product and regenerates the palladium(0) catalyst, allowing the cycle to continue. nih.gov

While specific mechanistic studies on this compound are limited, the electronic properties of the ditert-butoxyphosphoryl group, being electron-withdrawing, can influence the rate of the oxidative addition step.

The table below presents representative conditions for the Suzuki-Miyaura cross-coupling of aryl bromides, which are applicable to this compound.

ComponentExampleRole in the Reaction
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃The active species that facilitates the cross-coupling reaction.
Ligand PPh₃, PCy₃Stabilizes the palladium center and influences its reactivity and selectivity. researchgate.net
Base K₃PO₄, Cs₂CO₃Activates the organoboron reagent for transmetalation. researchgate.net
Solvent Toluene, Dioxane, DMFProvides the medium for the reaction to occur.
Organoboron Reagent Arylboronic acid, Arylboronic esterProvides the organic fragment to be coupled to the aryl bromide.

In addition to cross-coupling reactions, other mechanistic pathways, such as those involving benzyne (B1209423) intermediates, could be envisaged under strong basic conditions, although these are less common for simple aryl bromides compared to those with ortho-leaving groups.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Architecturally Complex Molecular Scaffolds

The ability to selectively functionalize the two distinct reactive sites of 1-Bromo-4-ditert-butoxyphosphorylbenzene makes it an ideal starting material for the synthesis of complex molecular frameworks.

The bromine atom on the aromatic ring of this compound is readily transformed through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, leading to the formation of highly functionalized aromatic compounds.

One of the most common applications is the Suzuki-Miyaura coupling reaction . mdpi.com In this reaction, the bromine atom is coupled with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. This reaction is highly efficient for creating new carbon-carbon bonds. For instance, reacting this compound with various arylboronic acids can yield a range of biaryl phosphonates, which are precursors to important ligands and materials. mdpi.comresearchgate.net The reaction conditions are generally mild, and a variety of palladium catalysts can be employed. researchgate.netmit.edu

Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with amines. This reaction is instrumental in the synthesis of anilines and other nitrogen-containing aromatic compounds that are prevalent in pharmaceuticals and organic electronics.

The following table summarizes typical Suzuki-Miyaura coupling reactions involving aryl bromides, which are analogous to the reactions of this compound.

Reactant 1Reactant 2CatalystProduct Type
Aryl BromideArylboronic AcidPd(PPh₃)₄Biaryl Compound
Aryl BromideHeteroarylboronic AcidPd₂(dba)₃/P(t-Bu)₃Aryl-Heteroaryl Compound

The phosphonate (B1237965) group is a key player in medicinal chemistry, often used as a stable mimic of phosphate (B84403) groups found in biological systems. frontiersin.org Phosphonates are known to act as bioisosteres of carboxylates and can serve as analogs of amino acids and peptides. frontiersin.org The C-P bond in phosphonates is resistant to enzymatic cleavage, making them ideal for developing enzyme inhibitors. frontiersin.org

This compound serves as a precursor to molecules used in these fields. The bromine atom can be used as a handle to attach the phosphonate-containing aromatic ring to other molecules of biological interest. After the desired molecular scaffold is assembled, the di-tert-butyl protecting groups on the phosphonate can be removed under acidic conditions to yield the corresponding phosphonic acid. This phosphonic acid can then interact with biological targets. For example, nitrogen-containing bisphosphonates are well-known drugs for treating bone-resorption disorders by inhibiting enzymes like farnesyl pyrophosphate synthase. frontiersin.org While not a bisphosphonate itself, derivatives of this compound can be incorporated into larger molecules to study similar biological processes.

Precursor for Functional Materials and Catalytic Components

The dual functionality of this compound also makes it a valuable precursor for the synthesis of a variety of functional materials and components for catalysis.

Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters connected by organic linkers. nih.gov Phosphonate-based linkers are of great interest for creating robust and functional MOFs. swan.ac.ukd-nb.info The phosphonate group can coordinate to metal centers in various ways, leading to a high structural diversity in the resulting MOFs. d-nb.info

This compound can be used to synthesize such linkers. Through reactions like the Suzuki coupling, two molecules of the parent compound can be joined to create a biphenyl (B1667301) structure with phosphonate groups at either end. After deprotection, this biphenyl diphosphonic acid can act as a linker to build MOFs. deakin.edu.au These phosphonate-based MOFs have shown promise in gas storage, separation, and catalysis. nih.govresearchgate.net The rigidity of the aromatic backbone and the strong coordination of the phosphonate group can lead to MOFs with high thermal and chemical stability. swan.ac.ukd-nb.info

Phosphonate-containing polymers possess a range of interesting properties, including flame retardancy, ion conductivity, and improved adhesion. The phosphonate group can be incorporated into polymer backbones or as pendant groups. This compound can serve as a monomer or a precursor to a monomer for the synthesis of such polymers. For example, the bromine atom can be converted to other functional groups that are amenable to polymerization reactions.

In the field of optoelectronic materials, aryl phosphonates are explored for their potential use in organic light-emitting diodes (OLEDs) and other organic electronic devices. The phosphonate group can influence the electronic properties of the molecule and the morphology of thin films. By incorporating the (di-tert-butoxyphosphoryl)phenyl moiety into larger conjugated systems, new materials with tailored electronic and optical properties can be designed.

Phosphine (B1218219) ligands are ubiquitous in homogeneous catalysis, particularly in cross-coupling reactions. While this compound is a phosphonate, it can be a precursor to phosphine ligands. The di-tert-butoxyphosphoryl group can be reduced to a phosphine, or the entire molecule can be used as a building block to synthesize more complex ligand structures.

The bromine atom allows for the attachment of the phosphonate-containing ring to other ligand scaffolds. For example, it can be coupled to other aromatic rings to create biaryl phosphine precursors. After formation of the desired backbone, the phosphonate can be converted to a phosphine. The electronic properties of the resulting ligand can be tuned by the substituents on the aromatic rings, which in turn influences the activity and selectivity of the metal catalyst it coordinates to.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Bromo-4-ditert-butoxyphosphorylbenzene, these calculations would elucidate the distribution of electrons and identify sites susceptible to electrophilic or nucleophilic attack.

Electronic Structure: Hartree-Fock (HF) and post-Hartree-Fock methods would be employed to determine the molecule's electronic ground state and molecular orbital energies. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The electron density would likely be highest around the oxygen and bromine atoms due to their high electronegativity, and the delocalized π-system of the benzene (B151609) ring would also be a prominent feature.

Reactivity Profiles: Molecular Electrostatic Potential (MEP) maps would visually represent the charge distribution. For this compound, negative potential (red/yellow) would be expected around the phosphoryl oxygens, indicating sites for electrophilic attack. The area around the hydrogen atoms of the benzene ring would show positive potential (blue). The bromine atom's effect would be complex, contributing to both electron withdrawal and potential halogen bonding interactions. Fukui functions and local softness calculations would further refine these predictions, quantifying the reactivity of specific atomic sites.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energetics

Density Functional Theory (DFT) offers a balance between computational cost and accuracy, making it the workhorse for studying reaction mechanisms involving medium to large-sized molecules like this compound.

Reaction Mechanisms: A primary application for this compound is as a precursor in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). DFT studies would model the entire catalytic cycle:

Oxidative Addition: The initial step where the Palladium(0) catalyst inserts into the Carbon-Bromine bond. DFT would be used to calculate the transition state structure and the activation energy for this crucial step.

Transmetalation: The transfer of an organic group from another reagent (like an organoboron compound in Suzuki coupling) to the palladium center.

Reductive Elimination: The final step, forming the new Carbon-Carbon or Carbon-heteroatom bond and regenerating the Palladium(0) catalyst.

Energetics: By calculating the Gibbs free energy of all reactants, intermediates, transition states, and products, a complete energy profile of the reaction pathway can be constructed. This allows for the determination of the rate-determining step and provides insights into how modifications to the ligand, substrate, or catalyst could improve reaction efficiency and yield.

Molecular Modeling of Intermolecular Interactions and Conformational Analysis

The bulky di-tert-butoxyphosphoryl and the bromine substituents significantly influence the molecule's three-dimensional shape and how it interacts with other molecules.

Conformational Analysis: The bond connecting the phosphorus atom to the benzene ring has a degree of rotational freedom. Computational scans of the potential energy surface by systematically rotating this bond (dihedral angle scan) would identify the most stable conformers (energy minima). The large steric hindrance from the tert-butyl groups would likely result in a preferred orientation where they are positioned away from the benzene ring to minimize van der Waals repulsion.

Intermolecular Interactions: In the solid state or in solution, molecules of this compound would interact through various non-covalent forces. Molecular modeling, often using force fields or DFT with dispersion corrections (DFT-D), can simulate these interactions. Potential interactions include:

π-π stacking: Between the benzene rings of adjacent molecules.

Halogen bonding: Where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic site, such as the phosphoryl oxygen of another molecule.

Van der Waals forces: Primarily from the bulky and nonpolar tert-butyl groups.

Understanding these interactions is key to predicting crystal packing, solubility, and bulk material properties.

Prediction of Spectroscopic Signatures for Mechanistic Elucidation

Computational methods can predict spectroscopic data, which serves as a powerful tool for comparison with experimental results to confirm structures and elucidate reaction mechanisms.

NMR Spectroscopy: DFT calculations (typically using the GIAO method) can predict the ¹H, ¹³C, and ³¹P NMR chemical shifts. For ¹³C NMR, the calculation would predict a downfield shift for the carbon atom directly bonded to the bromine (C-Br) and the carbon bonded to the phosphorus (C-P). The ³¹P NMR chemical shift is highly sensitive to the electronic environment of the phosphorus atom and would be a key identifier.

Vibrational Spectroscopy (IR & Raman): Calculating the vibrational frequencies can predict the Infrared (IR) and Raman spectra. Key predicted vibrational modes would include:

P=O stretching frequency (typically strong in the IR).

P-O-C and O-C-C stretching and bending modes.

C-Br stretching frequency.

Aromatic C-H and C=C stretching modes.

These predicted spectra can be used to identify transient intermediates in a reaction mixture, providing direct evidence for a proposed mechanism when compared with in-situ experimental spectroscopic monitoring.

Structure Reactivity Relationships and Exploration of Analogues

Impact of Aromatic Substituents on Selectivity and Efficiency of Reactions

The nature of substituents on the aromatic ring of aryl bromides, including analogues of 1-bromo-4-ditert-butoxyphosphorylbenzene, plays a pivotal role in determining the selectivity and efficiency of various chemical transformations, particularly in palladium-catalyzed cross-coupling reactions. The electronic properties of these substituents can either enhance or diminish the reaction rates and influence the regioselectivity of the outcome.

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃), generally increase the electron density of the aromatic ring. In the context of palladium-catalyzed reactions, this can sometimes lead to a decrease in the rate of oxidative addition, a key step in many cross-coupling catalytic cycles. nih.gov However, in other instances, electron-rich aryl bromides have been shown to react efficiently. nih.gov For example, in palladium-catalyzed C-H arylation reactions, electron-rich aryl bromides can provide good yields of biaryl products. nih.gov

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃), decrease the electron density of the aromatic ring, making the carbon atom attached to the bromine more electrophilic. This generally facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions. nih.gov Studies have shown that electron-deficient aryl bromides can participate effectively in these reactions, albeit sometimes with lower yields compared to their electron-rich counterparts due to challenges in other steps of the catalytic cycle like transmetalation. nih.gov The strong electron-withdrawing nature of the nitro group, for instance, has been utilized to achieve ortho-selective C-H arylation of nitrobenzenes with aryl halides. researchgate.net

The position of the substituent (ortho, meta, or para) relative to the bromine atom also exerts a significant steric and electronic influence. Ortho-substituents, regardless of their electronic nature, can sterically hinder the approach of the catalyst, potentially slowing down the reaction rate. rsc.org

Table 1: Effect of Aromatic Substituents on the Reactivity of Aryl Bromides in Palladium-Catalyzed Cross-Coupling Reactions

SubstituentElectronic EffectImpact on ReactivityTypical Observations
-OCH₃ (Methoxy)Electron-donatingCan decrease the rate of oxidative addition but often provides good product yields. nih.govMaintains good reactivity in C-H arylation. nih.gov
-CH₃ (Methyl)Electron-donatingGenerally shows good reactivity. nih.govEfficiently forms biaryl products. nih.gov
-NO₂ (Nitro)Strongly electron-withdrawingFacilitates oxidative addition; can direct ortho-arylation. researchgate.netUsed for selective C-H functionalization. researchgate.net
-CN (Cyano)Electron-withdrawingEnhances reactivity towards oxidative addition. nih.govCan lead to moderate to good yields in cross-coupling. nih.gov
-CF₃ (Trifluoromethyl)Strongly electron-withdrawingIncreases electrophilicity of the C-Br bond. nih.govParticipates in cross-coupling reactions, sometimes with moderate yields. nih.gov

Comparative Analysis of Different Protecting Groups on the Phosphonate (B1237965) Moiety

The choice of protecting group for the phosphonate moiety is critical in the synthesis and subsequent reactions of arylphosphonates. These groups must be stable under the reaction conditions for creating the C-P bond and then be readily cleavable to yield the phosphonic acid. The di-tert-butyl group is a popular choice, but other alkyl groups like diethyl and dimethyl are also common.

Di-tert-butyl phosphonates are favored for their stability and the relatively mild conditions required for their deprotection. The bulky tert-butyl groups provide steric hindrance, which can protect the phosphorus center from unwanted side reactions. nih.gov Deprotection is typically achieved under acidic conditions, often with trifluoroacetic acid (TFA) or by reaction with bromotrimethylsilane (B50905) (TMSBr) followed by alcoholysis. beilstein-journals.org The cleavage of tert-butyl esters can sometimes be challenging and may lead to side reactions if not carefully controlled. beilstein-journals.org

Diethyl phosphonates are another common class of phosphonate esters. They are generally more susceptible to hydrolysis than their di-tert-butyl counterparts, particularly under basic conditions. nih.gov Deprotection of diethyl phosphonates to the corresponding phosphonic acid is often accomplished by vigorous acid hydrolysis (e.g., with concentrated HCl) or through silylation with reagents like TMSBr. mit.edu The use of diethyl phosphite (B83602) is prevalent in Hirao cross-coupling reactions to form arylphosphonates. nih.gov

Dimethyl phosphonates share similarities with diethyl phosphonates in terms of their reactivity and deprotection methods. The smaller methyl groups offer less steric protection compared to tert-butyl groups.

Table 2: Comparison of Common Phosphonate Protecting Groups

Protecting GroupKey FeaturesTypical Deprotection ConditionsAdvantagesDisadvantages
Di-tert-butylBulky, sterically hindering.Acidic conditions (TFA, HCl); TMSBr followed by alcoholysis. beilstein-journals.orgmit.eduHigh stability; mild deprotection possible. nih.govCan be prone to side reactions during cleavage if not controlled. beilstein-journals.org
DiethylCommonly used in Hirao coupling. nih.govStrong acid hydrolysis (conc. HCl); TMSBr. mit.eduReadily available starting materials.Harsher deprotection conditions may be required; less stable to base than di-tert-butyl esters. nih.gov
DimethylLess sterically hindered.Similar to diethyl esters (acid hydrolysis, silylation).Can be useful when less steric bulk is desired.Less common in complex syntheses compared to di-tert-butyl esters.

Synthesis and Reactivity of Related Aryl Bromide and Organophosphorus Analogues

The synthesis of analogues of this compound, including various substituted aryl bromides and other organophosphorus compounds, is essential for exploring structure-activity relationships and developing new applications.

Synthesis of Arylphosphonates: The most common method for synthesizing arylphosphonates is the palladium-catalyzed Hirao cross-coupling reaction between an aryl halide (such as a substituted aryl bromide) and a dialkyl phosphite. nih.govacs.org This reaction has been shown to be effective for a wide range of aryl and heteroaryl halides. nih.gov Nickel-catalyzed cross-coupling reactions also provide a viable route to arylphosphonates. researchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and can be tailored to the specific substrates. nih.govacs.org For instance, the use of ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can improve the efficiency of palladium-catalyzed phosphonations. nih.gov

Reactivity of Analogues: The reactivity of aryl bromide analogues in cross-coupling reactions is heavily influenced by the nature of the substituent on the aromatic ring, as discussed in section 6.1. Generally, the reactivity order for aryl halides in palladium-catalyzed reactions is I > Br > Cl. nih.gov

Organophosphorus analogues, such as those with different ester groups on the phosphorus atom or those where the phosphorus is part of a phosphine (B1218219) oxide or phosphinate, exhibit different reactivity profiles. For example, α-arylation of benzylic phosphonates can be achieved through a deprotonative cross-coupling process. acs.org The phosphorus atom's electronic environment and steric bulk can influence its nucleophilicity and ability to coordinate to metal catalysts.

The synthesis of diarylmethyl phosphonates has been accomplished via the palladium-catalyzed α-arylation of benzylic phosphonates with aryl bromides. acs.org Furthermore, the synthesis of various organophosphorus compounds, including phosphonates, phosphinates, and phosphine oxides, can be achieved through palladium-catalyzed reactions of aryl fluorosulfonates with phosphites. researchgate.net

Table 3: Synthesis and Reactivity of Selected Analogues

Analogue TypeSynthetic MethodKey Reactivity FeaturesReference
Substituted Aryl Di-tert-butyl PhosphonatesPalladium-catalyzed cross-coupling of substituted aryl bromides with di-tert-butyl phosphite.Reactivity is governed by the electronic and steric effects of the aromatic substituents. nih.govacs.org
Aryl Diethyl PhosphonatesHirao coupling of aryl halides with diethyl phosphite. nih.govOften used as precursors to arylphosphonic acids. nih.gov
Diarylmethyl PhosphonatesPalladium-catalyzed α-arylation of benzylic phosphonates. acs.orgAllows for the introduction of a second aryl group on the α-carbon. acs.org
ArylphosphinatesPalladium-catalyzed coupling of aryl halides with H-phosphinates. acs.orgCan serve as intermediates for various organophosphorus compounds. acs.org

Advanced Analytical Methodologies for Reaction Monitoring and Product Validation

Chromatographic Techniques for Separation and Purity Assessment in Complex Mixtures

Chromatographic methods are indispensable for the separation and purity assessment of 1-Bromo-4-ditert-butoxyphosphorylbenzene from complex reaction mixtures. Given its non-polar nature and relatively high molecular weight, both gas and liquid chromatography can be effectively employed.

Gas Chromatography (GC): For volatile and thermally stable compounds, gas chromatography, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful tool for purity assessment. While specific GC methods for this compound are not extensively documented in public literature, methods for similar compounds, such as the antioxidant Irgafos 168 [tris(2,4-di-tert-butylphenyl)phosphite], have been developed. nih.gov These methods can be adapted for the analysis of this compound. A typical GC method would involve a non-polar capillary column and a temperature-programmed oven to ensure efficient separation from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purification and analysis of a wide range of organic compounds. For this compound, reversed-phase HPLC would be the method of choice. A C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable. The separation can be optimized by adjusting the gradient of the mobile phase. Detection is typically achieved using a UV detector, as the benzene (B151609) ring in the molecule absorbs UV light. The purity of the compound can be determined by integrating the peak area in the chromatogram. Preparative HPLC can be used for the purification of the compound on a larger scale.

Column Chromatography: On a laboratory scale, column chromatography is a standard method for the purification of synthetic products. For this compound, silica (B1680970) gel would be the stationary phase. A solvent system of increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate, would be used to elute the compound from the column, effectively separating it from more polar or less polar impurities. The progress of the separation is typically monitored by thin-layer chromatography (TLC). In the synthesis of various phosphoramidates, column chromatography on silica is a common purification step. nih.gov

Table 1: Chromatographic Data for Related Organophosphorus Compounds

Compound Chromatographic Method Stationary Phase Mobile Phase/Conditions Detector Reference
Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168) GC-FPD Not Specified Temperature Programmed FPD nih.gov
Biologically Active Phosphoramidates Column Chromatography Silica Gel Not Specified Not Applicable nih.gov
tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate Column Chromatography Silica Gel Not Specified Not Applicable mdpi.comresearchgate.net

Spectroscopic Techniques for In Situ Monitoring of Reaction Progress

In situ spectroscopic techniques are invaluable for monitoring the progress of chemical reactions in real-time, providing insights into reaction kinetics and mechanisms without the need for sample extraction.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the reaction kinetics of organophosphorus compounds. mit.educhemrxiv.org ³¹P NMR spectroscopy is particularly useful for monitoring reactions involving phosphorus-containing compounds like this compound. nist.gov The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, allowing for the direct observation of the consumption of reactants and the formation of products and intermediates. For instance, the progress of reactions involving di-tert-butyl phosphite (B83602) has been monitored using ³¹P NMR. chemrxiv.org By acquiring spectra at regular intervals, a kinetic profile of the reaction can be constructed. ¹H NMR can also be used to monitor changes in the aromatic and tert-butyl regions of the spectrum.

In Situ Infrared (IR) Spectroscopy: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy can be employed for in situ monitoring of reactions in solution. The changes in the vibrational frequencies of specific functional groups, such as the P-O-C and P=O bonds, can be tracked over time to follow the course of the reaction.

Table 2: NMR Data for Related Organophosphorus Compounds

Compound/Fragment Nucleus Chemical Shift (ppm) Solvent Reference
Di-tert-butyl phosphite ³¹P Not Specified Not Specified chemrxiv.org
Di-tert-butylphosphine ³¹P Not Specified Not Specified spectrabase.com
PMEA (Adefovir) ³¹P 15.6 D₂O chemrxiv.org
(Di-tert-butoxyphosphoryl)methyl methanesulfonate Not Specified Not Specified Not Specified mit.educhemrxiv.org

Mass Spectrometry for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a highly sensitive technique used for the identification of reaction products and the detection of transient intermediates.

Electron Ionization Mass Spectrometry (EI-MS): For the final product, this compound, EI-MS would provide information about its molecular weight and fragmentation pattern. The mass spectrum of the related compound, di-t-butyl phosphite, has been documented in the NIST WebBook. nist.gov The fragmentation pattern can help in confirming the structure of the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is particularly useful for detecting and characterizing charged or easily ionizable reaction intermediates directly from the reaction mixture. This technique is instrumental in mechanistic studies of catalytic reactions. While specific intermediates in the synthesis of this compound are not detailed in the available literature, ESI-MS has been used to identify intermediates in various other reactions involving organophosphorus compounds.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate determination of the mass-to-charge ratio of an ion, which allows for the determination of the elemental composition of the product and any detected intermediates. This is a crucial step in the unambiguous identification of new compounds. For example, HRMS was used to confirm the structure of tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. mdpi.comresearchgate.net

Table 3: Mass Spectrometry Data for Related Compounds

Compound Ionization Method Key m/z Values Significance Reference
Di-t-butyl phosphite EI Not Specified Molecular Ion and Fragments nist.gov
Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168) and its oxide Not Specified Not Specified Identification in food samples nih.gov
tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate ESI-TOF 522.3367 [M+H]⁺ (calculated) Molecular Formula Confirmation mdpi.comresearchgate.net

Future Perspectives and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of greener chemical processes has cast a spotlight on the synthesis of 1-Bromo-4-ditert-butoxyphosphorylbenzene. Traditional methods for creating aryl phosphonates, while effective, often rely on stoichiometric reagents and harsh conditions, leading to significant waste and environmental impact. Future research is keenly focused on developing more sustainable and atom-economical alternatives.

One of the most promising avenues is the refinement of transition metal-catalyzed cross-coupling reactions. The Hirao reaction, a palladium-catalyzed coupling of aryl halides with phosphites, stands as a foundational method for forming the crucial carbon-phosphorus bond in this compound. wikipedia.orgresearchgate.net Current research aims to enhance the atom economy of this reaction, which, in its classic form, can be suboptimal. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. wiley-vch.de Modifications to the Hirao reaction, such as using ligand-free palladium systems or microwave assistance, are being explored to improve yields, reduce reaction times, and minimize waste. wikipedia.orgmdpi.com

Beyond palladium, nickel-catalyzed cross-coupling reactions are emerging as a cost-effective and efficient alternative. nsf.govnih.govrsc.org Nickel catalysts can be particularly effective for coupling aryl bromides and chlorides, offering a potentially more economical pathway for the synthesis of this compound. nsf.govnih.gov

Furthermore, photocatalytic methods present a novel and sustainable approach. These reactions, often proceeding under mild, visible-light conditions, can offer high selectivity and reduce the need for high temperatures and harsh reagents, aligning well with the principles of green chemistry. researchgate.net

The table below summarizes key green chemistry metrics that are crucial in evaluating the sustainability of synthetic routes for this compound. wiley-vch.demdpi.comwhiterose.ac.ukchemrxiv.org

MetricDescriptionGoal
Atom Economy The measure of the amount of starting materials that end up in the final product.Maximization
Reaction Mass Efficiency (RME) The percentage of the mass of the reactants that remains in the product.Maximization
Process Mass Intensity (PMI) The ratio of the total mass of materials used (solvents, reagents, process aids) to the mass of the active product.Minimization
E-Factor The mass ratio of waste to desired product.Minimization

Expanding the Scope of Reactions to Novel Substrates and Tandem Processes

The utility of this compound as a synthetic building block is poised for significant expansion. Future research will likely focus on its application in reactions with a wider array of novel substrates and its incorporation into complex tandem or one-pot reaction sequences.

The bromine atom and the di-tert-butoxyphosphoryl group offer dual points for functionalization. The bromine can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, to introduce diverse functionalities. The phosphonate (B1237965) moiety can be transformed into other phosphorus-containing groups or utilized as a directing group for further reactions on the aromatic ring.

A particularly exciting area of research is the development of tandem or domino reactions. These processes, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer significant advantages in terms of efficiency and resource conservation. For instance, a sequence involving an initial cross-coupling at the bromine position followed by a subsequent reaction involving the phosphonate group could rapidly generate complex molecular architectures.

Application in Flow Chemistry and Automation for High-Throughput Synthesis

The transition from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in chemical manufacturing, and this compound is a prime candidate for this technological advancement. Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and the potential for seamless integration with automated systems.

The synthesis of phosphonates has already been explored in continuous flow microwave reactors, demonstrating the feasibility of this approach. nih.gov Applying flow chemistry to the synthesis of this compound could enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to optimized production and reduced byproduct formation.

Furthermore, the integration of flow reactors with automated platforms can facilitate high-throughput synthesis and screening. This would allow for the rapid generation of libraries of derivatives of this compound by systematically varying reaction partners and conditions. Such an approach would be invaluable for accelerating the discovery of new materials and biologically active compounds. The development of automated synthesis has the potential to significantly shorten the timeline for research and development in fields where this compound is a key intermediate.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-Bromo-4-ditert-butoxyphosphorylbenzene?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, brominated aromatic precursors (e.g., 1-bromo-4-(propynyl)benzene) can undergo phosphorylation using ditert-butyl phosphite under inert conditions (e.g., N₂ atmosphere) with a palladium catalyst (e.g., Pd(PPh₃)₄). Reaction monitoring via TLC or GC-MS is critical to confirm intermediate formation. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Due to the bromine and phosphoryl groups, strict safety protocols are required:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.
  • First Aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation .
  • Storage : Inert atmosphere (argon) at –20°C to prevent hydrolysis .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Structural confirmation employs:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity (e.g., para-substitution via coupling constants).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
  • X-ray Crystallography : Single-crystal analysis using SHELX software for precise bond-length/angle determination .

Advanced Research Questions

Q. How can contradictions in NMR data be resolved during structural validation?

  • Methodological Answer : Discrepancies between expected and observed NMR signals (e.g., split peaks or shifted resonances) may arise from impurities or dynamic effects. Strategies include:

  • Variable Temperature (VT) NMR : To identify rotational barriers or conformational exchange.
  • 2D NMR (COSY, NOESY) : For through-space coupling analysis (e.g., verifying steric hindrance from tert-butyl groups).
  • DFT Calculations : Computational modeling (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

Q. What strategies optimize palladium-catalyzed coupling reactions using this compound?

  • Methodological Answer : For Suzuki-Miyaura or Sonogashira couplings:

  • Ligand Screening : Bulky ligands (e.g., SPhos) improve catalytic efficiency by reducing steric hindrance from tert-butyl groups.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield (e.g., 80°C, 30 minutes). Post-reaction, monitor Pd residue via ICP-MS to ensure purity .

Q. How to address low yields in phosphorylation reactions?

  • Methodological Answer : Low yields often stem from moisture sensitivity or competing side reactions. Mitigation steps:

  • Strict Anhydrous Conditions : Use molecular sieves or flame-dried glassware.
  • Catalyst Tuning : Switch to Pd₂(dba)₃ with Xantphos for enhanced stability.
  • In Situ Monitoring : Real-time FTIR to track phosphoryl group incorporation and adjust reagent stoichiometry .

Q. What analytical methods validate the compound’s stability under varying conditions?

  • Methodological Answer : Stability studies involve:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
  • HPLC-PDA : Monitor degradation products under UV light or heat stress.
  • Kinetic Studies : Measure hydrolysis rates in aqueous buffers (pH 3–10) to predict shelf-life .

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